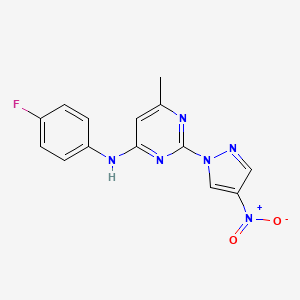

![molecular formula C21H24N6O2 B2631599 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034468-92-1](/img/structure/B2631599.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

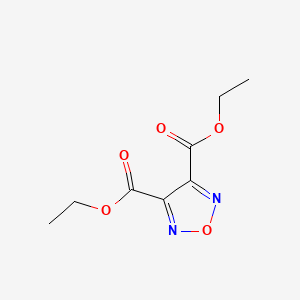

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . It’s part of a class of compounds that have been studied for their potential applications in various fields, especially in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds under different experimental settings . The chemical structures of the synthesized compounds are characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring . This ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring .Applications De Recherche Scientifique

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Further studies are needed to optimize their efficacy and safety profiles .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. It has been evaluated for its effectiveness against various strains, including Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting microbial cell membranes or interfering with essential metabolic pathways. These findings suggest its potential use in developing novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines have demonstrated analgesic (pain-relieving) and anti-inflammatory properties. They modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory enzymes. These effects make them interesting candidates for pain management and treating inflammatory conditions .

Antioxidant Activity

The compound exhibits antioxidant properties, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions. Researchers are investigating its potential as a natural antioxidant or as an adjunct therapy .

Enzyme Inhibitors

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines act as enzyme inhibitors, targeting specific enzymes involved in various biological processes. Examples include carbonic anhydrase inhibitors (used in glaucoma treatment), cholinesterase inhibitors (relevant for Alzheimer’s disease), and alkaline phosphatase inhibitors. These inhibitors have therapeutic implications in diverse areas .

Antiviral Properties

Triazolothiadiazines have been investigated for their antiviral activity against RNA and DNA viruses. They interfere with viral replication, entry, or assembly. While more research is needed, these compounds hold promise as potential antiviral agents .

Propriétés

IUPAC Name |

4-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c28-20(21(9-12-29-13-10-21)16-4-2-1-3-5-16)23-17-8-11-26(14-17)19-7-6-18-24-22-15-27(18)25-19/h1-7,15,17H,8-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPARYXNKVJPSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

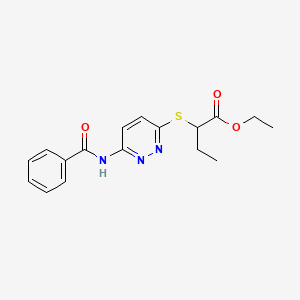

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

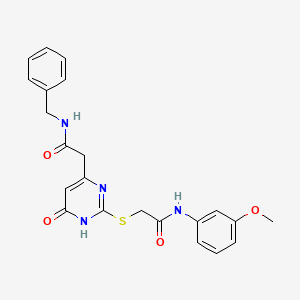

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)

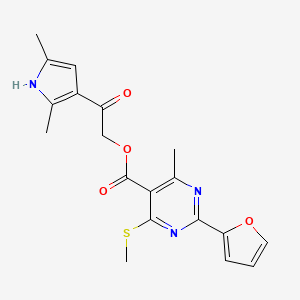

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)